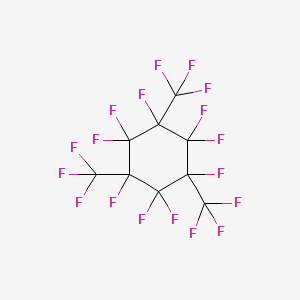

全氟-1,3,5-三甲基环己烷

描述

Perfluoro-1,3,5-trimethylcyclohexane (CAS: 374-76-5) is a chemical compound with the molecular formula C9F18 . It is also known by other names such as 1,1,2,3,3,4,5,5,6-Nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane .

Molecular Structure Analysis

The molecular structure of Perfluoro-1,3,5-trimethylcyclohexane consists of a cyclohexane ring with three methyl groups attached, each of which is fully substituted with fluorine atoms . The average mass of the molecule is 450.068 Da .Physical And Chemical Properties Analysis

Perfluoro-1,3,5-trimethylcyclohexane has a density of 1.8±0.1 g/cm3, a boiling point of 78.5±40.0 °C at 760 mmHg, and a vapor pressure of 102.2±0.1 mmHg at 25°C . It has a molar refractivity of 43.9±0.4 cm3, and its surface tension is 14.1±5.0 dyne/cm .科学研究应用

- Description : In environmental studies, researchers use this compound as a tracer to understand how NAPLs move through porous media, such as soil and rock. By injecting it into the subsurface, they can track its migration and assess contaminant transport pathways .

- Description : Due to its fluorinated structure, it exhibits excellent water repellency. Scientists can extract hydrophobic compounds from aqueous solutions using this solvent, making it valuable in analytical chemistry and sample preparation .

- Description : Its thermal stability, low viscosity, and chemical inertness make it suitable for transferring heat in systems operating at elevated temperatures. Industries such as electronics, aerospace, and chemical processing benefit from its properties .

- Description : Its high thermal stability and low bleed characteristics enhance separation efficiency in gas chromatography. Researchers can analyze complex mixtures with improved resolution and sensitivity .

- Description : Its well-defined fluorine environment serves as a calibration standard, allowing accurate chemical shift measurements in fluorine NMR experiments .

- Description : By applying thin films of this compound, they can impart water-repellent properties to various materials, including glass, metals, and polymers. Applications range from self-cleaning surfaces to anti-fouling coatings .

Vadose Zone Partitioning Interwell Tracer Test

Hydrophobic Solvent and Liquid-Liquid Extraction

High-Temperature Heat Transfer Fluid

Gas Chromatography (GC) Column Coating

Fluorine NMR Spectroscopy

Hydrophobic Coatings and Surface Treatments

安全和危害

Perfluoro-1,3,5-trimethylcyclohexane may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

未来方向

While specific future directions for Perfluoro-1,3,5-trimethylcyclohexane were not found in the sources, perfluorocarbons in general have potential applications in various fields due to their unique properties. For instance, they have been studied for use in oxygen delivery in medical applications, and their high stability makes them potentially useful in various industrial applications .

作用机制

Target of Action

Perfluoro-1,3,5-trimethylcyclohexane is primarily used in the characterization of non-aqueous phase liquid/tracer interaction in support of a vadose zone partitioning interwell tracer test . The primary targets of this compound are therefore the non-aqueous phase liquids (NAPLs) present in the vadose zone, which is the region of soil above the water table.

Mode of Action

Given its application in tracer tests, it is likely that the compound interacts with napls in the vadose zone, allowing for their detection and characterization .

Result of Action

As a tracer compound, its primary effect is likely the detection and characterization of NAPLs in the vadose zone .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluoro-1,3,5-trimethylcyclohexane. For instance, the compound’s solubility in water could affect its distribution in aqueous environments . Additionally, the presence of oxidizing agents could potentially impact the stability of the compound .

属性

IUPAC Name |

1,1,2,3,3,4,5,5,6-nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18/c10-1(7(19,20)21)4(13,14)2(11,8(22,23)24)6(17,18)3(12,5(1,15)16)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOFOLPXKULBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380039 | |

| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-1,3,5-trimethylcyclohexane | |

CAS RN |

374-76-5 | |

| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(1,3,5-trimethylcyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

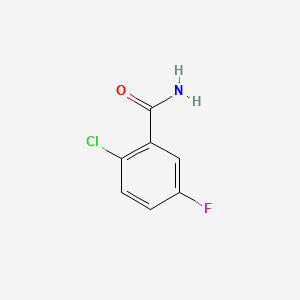

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Perfluoro-1,3,5-trimethylcyclohexane a suitable tracer in environmental studies?

A: Perfluoro-1,3,5-trimethylcyclohexane's chemical properties make it useful for tracing non-aqueous phase liquids (NAPLs) in environmental settings. Its ability to partition into NAPLs, like trichloroethylene (TCE), allows researchers to estimate the amount and distribution of these contaminants in soil and groundwater [, ].

Q2: How does Perfluoro-1,3,5-trimethylcyclohexane compare to other tracers in partitioning interwell tracer tests (PITT)?

A: In PITTs, using a combination of tracers provides a more complete picture of subsurface contamination. Perfluoro-1,3,5-trimethylcyclohexane acts as a NAPL-partitioning tracer, while other compounds like sulfur hexafluoride (non-partitioning) and difluoromethane (water-partitioning) provide complementary data []. This allows researchers to differentiate between NAPL saturation and water saturation in the tested environment.

Q3: What unique properties of Perfluoro-1,3,5-trimethylcyclohexane were studied in plasma polymerization research?

A: Researchers investigated how the molecular structure of Perfluoro-1,3,5-trimethylcyclohexane and other substituted perfluorocyclohexane monomers influenced the plasma polymerization process []. They found that the electrical discharge power and the specific arrangement of fluorine and carbon atoms in the monomer directly affected the final composition of the plasma polymer. This kind of research is crucial for developing tailored materials with specific properties.

Q4: Were there any studies exploring the potential medical applications of Perfluoro-1,3,5-trimethylcyclohexane?

A: While the provided research doesn't focus on medical applications, one study investigated the effects of different perfluorocarbons, including Perfluoro-1,3,5-trimethylcyclohexane, in a rabbit model of acute lung injury []. The study compared their impact on pulmonary gas exchange and mechanics. While Perfluoro-1,3,5-trimethylcyclohexane itself didn't show significant effects compared to the control group, this highlights the potential of perfluorocarbons in biomedical research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)